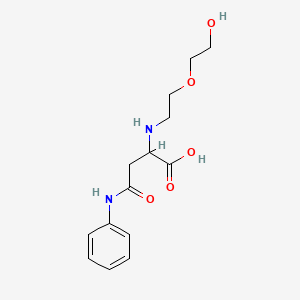
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and an ether group (-O-). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of both polar (due to the -OH, -NH2, and -COOH groups) and nonpolar (due to the carbon-hydrogen bonds) regions in the molecule could give it unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it would likely be soluble in polar solvents like water. It’s also likely that the compound could form hydrogen bonds with other molecules .科学的研究の応用
Polymer and Material Science Applications
Research on monomers similar to 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid has shown significant potential in developing hydrolytically stable phosphonic acid monomers. These monomers demonstrate good water solubility and stability, offering varied behavior in radical polymerization, which could be attributed to the reactivity of starting radicals. Such materials have potential applications in adhesive polymers, showcasing adhesive properties significant for materials engineering (Moszner et al., 2001).
Renewable Building Blocks for Benzoxazine Polymers
Phloretic acid, a compound with phenolic functionalities, has been explored as a renewable building block for benzoxazine polymers. By reacting with molecules bearing -OH groups via solvent-free Fischer esterification, it facilitates benzoxazine ring formation. This approach towards synthesizing almost 100% bio-based benzoxazine end-capped molecules suggests that similar compounds, like the one , could be utilized to develop materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies highlight the potential of such compounds in medical research, particularly in developing new therapeutic agents (Sharma et al., 2004). Another study focused on substituted ethylenediamines and ethanolamines revealed significant anti-inflammatory and antioxidant activities, which could inform the therapeutic potential of similar compounds (Andreadou et al., 1997).
Enzyme Inhibition for Drug Development
An improved synthesis method for 2-oxo acids has been applied to compounds like 2-oxo-4-phenyl-3-butynoic acid, demonstrating potent inhibition of brewer's yeast pyruvate decarboxylase. This suggests potential applications in drug development, especially in designing enzyme inhibitors that could regulate metabolic pathways (Chiu & Jordan, 1994).
将来の方向性
The study of new compounds is a key part of the field of chemistry. This compound, with its complex structure and multiple functional groups, could be of interest for further study. Potential areas of research could include synthesizing the compound, studying its reactions, and investigating its potential uses .
特性
IUPAC Name |
4-anilino-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-7-9-21-8-6-15-12(14(19)20)10-13(18)16-11-4-2-1-3-5-11/h1-5,12,15,17H,6-10H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRYGIAPRTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

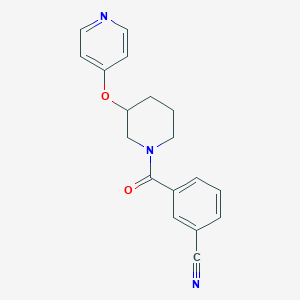
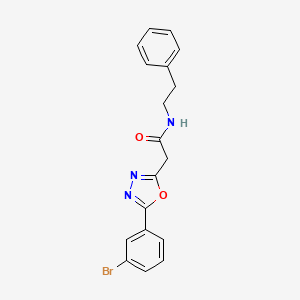
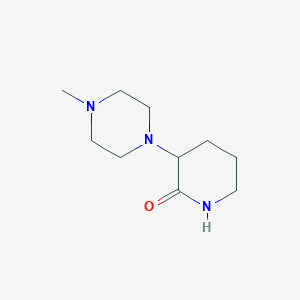


![9-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2943673.png)
![2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2943674.png)
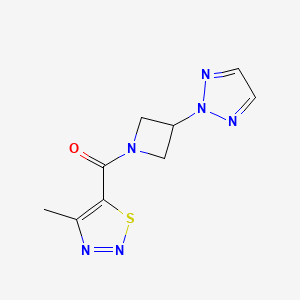
![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)
![4-cyano-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943681.png)


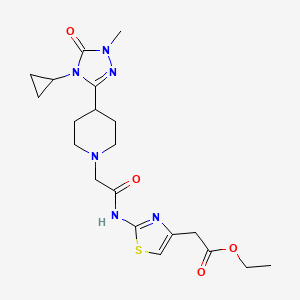
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)